molecular formula C9H11Cl2O4P B14431761 Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate CAS No. 79296-56-3

Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B14431761
CAS No.: 79296-56-3
M. Wt: 285.06 g/mol
InChI Key: QKKPIWIMORBREO-UHFFFAOYSA-N
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Description

Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under inert and dry conditions to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of key metabolic processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it suitable for various applications .

Properties

CAS No.

79296-56-3

Molecular Formula

C9H11Cl2O4P

Molecular Weight

285.06 g/mol

IUPAC Name

(3,4-dichlorophenyl)-dimethoxyphosphorylmethanol

InChI

InChI=1S/C9H11Cl2O4P/c1-14-16(13,15-2)9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,1-2H3

InChI Key

QKKPIWIMORBREO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC(=C(C=C1)Cl)Cl)O)OC

Origin of Product

United States

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